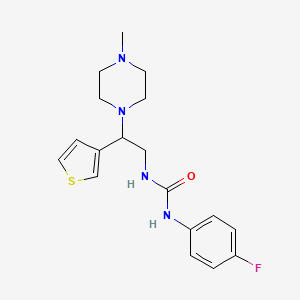

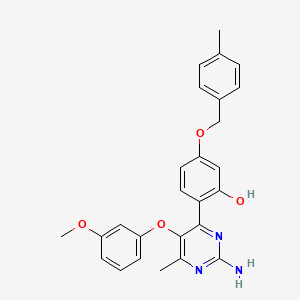

![molecular formula C19H19N3O5S B2746189 (Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide CAS No. 864976-71-6](/img/structure/B2746189.png)

(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide is a useful research compound. Its molecular formula is C19H19N3O5S and its molecular weight is 401.44. The purity is usually 95%.

BenchChem offers high-quality (Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antimicrobial and Anticancer Potential

Broad-Spectrum Anti-Infective Properties : Thiazolides, including nitazoxanide and its derivatives, exhibit a wide range of activities against helminths, protozoa, enteric bacteria, and viruses. These compounds' versatility stems from their ability to interact with various molecular targets, resulting in antimicrobial and antiparasitic effects. Notably, the presence of a nitro group is crucial for activities against anaerobic parasites and bacteria, while non-nitro derivatives also show effectiveness against intracellular pathogens and viruses. Furthermore, certain thiazolides trigger apoptosis in proliferating mammalian cells, which could explain their activities against intracellular pathogens (Hemphill, Müller, & Müller, 2012).

Anticancer Evaluation and QSAR Studies : A series of 4-thiazolidinone derivatives was synthesized and evaluated for antimicrobial and anticancer potentials. The study found significant anticancer activity in certain derivatives, emphasizing the role of structural modifications in enhancing biological activity. QSAR studies highlighted the importance of topological and electronic parameters in determining the compounds' antimicrobial activity, suggesting pathways for designing more effective derivatives (Deep et al., 2016).

Antiparasitic Activities

Interactions with Intracellular Protozoan Parasites : Thiazolides' antiparasitic activities against Giardia lamblia and Neospora caninum highlight their potential as therapeutic agents. These compounds inhibit nitroreductase enzymes in G. lamblia, suggesting a mode of action involving the inhibition of specific metabolic pathways essential for parasite survival. Similarly, thiazolides' efficacy against N. caninum tachyzoites, independent of the nitro group, indicates a broad mechanism of action that warrants further investigation (Müller et al., 2007).

In Vitro Efficacy Against Neospora caninum : Thiazolides, including nitazoxanide, show significant in vitro activity against N. caninum tachyzoites. Modifications to the nitro group and salicylate ring affect the compounds' antiparasitic activity, providing insights into the structural elements critical for therapeutic efficacy. This study emphasizes the potential for developing thiazolide derivatives as antiparasitic agents with specific applicability in treating infections caused by intracellular parasites (Esposito et al., 2005).

Propriétés

IUPAC Name |

N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O5S/c1-26-12-10-21-16-8-7-14(22(24)25)13-17(16)28-19(21)20-18(23)9-11-27-15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWJSZLLFJZOSCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)CCOC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Benzyloxy)phenyl]-3,3-dimethyl-2-azetanone](/img/structure/B2746106.png)

![(E)-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2746107.png)

![ethyl 4-(2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2746110.png)

![3-chloro-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole](/img/structure/B2746112.png)

![2-Methyl-4-(((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)thiazole](/img/structure/B2746116.png)

![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(4-fluorobenzyl)thiophene-2-carboxamide](/img/structure/B2746117.png)

![3-[4-(Dimethylamino)piperidin-1-yl]propanoic acid;dihydrochloride](/img/structure/B2746119.png)

![1-(2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2746124.png)